molecular formula C22H22N4O4S B2408928 N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251652-66-0

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B2408928
CAS No.: 1251652-66-0
M. Wt: 438.5
InChI Key: GIHNSMYWXAOCLN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic organic compound that belongs to the class of triazolopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfonamide group: This step often involves sulfonylation reactions using sulfonyl chlorides.

    Attachment of the methoxybenzyl and methoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of cost-effective reagents: .

    Optimization of reaction conditions: (temperature, pressure, solvents).

    Purification techniques: to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting cell function and signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-triazolopyridine derivatives: These compounds share a similar core structure but differ in functional groups.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific combination of functional groups, which can impart distinct biological and chemical properties.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-16-23-24-22-13-12-21(15-25(16)22)31(27,28)26(18-6-10-20(30-3)11-7-18)14-17-4-8-19(29-2)9-5-17/h4-13,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHNSMYWXAOCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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